molecular formula C21H18BrN3O4 B2842098 Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-71-8

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2842098
CAS No.: 941885-71-8
M. Wt: 456.296
InChI Key: OCRPZUUUVAILBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, also known as BRD-9424, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of dihydropyridazine derivatives and has been synthesized using various methods.

Mechanism of Action

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its anticancer effects by binding to the bromodomain of BRD4. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By binding to the bromodomain, this compound prevents the interaction between BRD4 and acetylated lysine residues, thereby inhibiting the activity of BRD4 and suppressing the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the anticancer effects of this compound in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is its specificity for BRD4. Unlike other drugs that target multiple proteins, this compound specifically targets BRD4, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of this compound in other diseases beyond cancer, such as inflammatory disorders and neurological diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for BRD4 and its ability to inhibit the growth of cancer cells make it a valuable tool for studying the role of BRD4 in cancer development and progression. With further research and development, this compound could potentially lead to the development of new and more effective treatments for cancer and other diseases.

Synthesis Methods

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction between ethyl 4-oxo-6-phenyl-1,4-dihydropyridazine-3-carboxylate and 4-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

Ethyl 4-(4-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by targeting a specific protein called BRD4. BRD4 is a transcriptional regulator that plays a crucial role in the development and progression of cancer. By inhibiting the activity of BRD4, this compound can effectively suppress the growth of cancer cells.

Properties

IUPAC Name

ethyl 4-[(4-bromobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-10-15(22)11-9-14)12-18(26)25(24-19)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRPZUUUVAILBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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